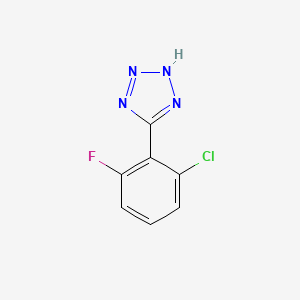

5-(2-chloro-6-fluorophenyl)-2H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJCVTCTBVLUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368286 | |

| Record name | 5-(2-chloro-6-fluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503293-47-8 | |

| Record name | 5-(2-chloro-6-fluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-CHLORO-6-FLUOROPHENYL)-2H-TETRAAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-(2-chloro-6-fluorophenyl)-2H-tetrazole

Abstract: This guide provides a comprehensive technical overview for the synthesis and characterization of 5-(2-chloro-6-fluorophenyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. We delve into the foundational principles of the [3+2] cycloaddition reaction, present a detailed, field-proven experimental protocol, and outline the analytical techniques required for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical basis and practical steps for the successful preparation and validation of the target compound.

Introduction to 5-Aryl Tetrazoles

The Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a privileged scaffold in modern drug discovery.[1][2] Comprised of a five-membered aromatic ring with four nitrogen atoms and one carbon, this heterocycle serves as a robust bioisostere for the carboxylic acid functional group.[3] Its similarity in pKa, planar structure, and ability to participate in hydrogen bonding allows it to mimic the interactions of a carboxylate group with biological targets, while often providing superior metabolic stability and improved pharmacokinetic properties such as cell membrane permeability.[3][4]

Profile of this compound

The target compound, this compound, incorporates a halogenated phenyl ring, a common feature in pharmacologically active molecules that can modulate properties like lipophilicity and binding affinity. The synthesis of this specific analogue provides a valuable building block for creating more complex molecules for screening libraries and targeted drug design. The general structure of a 5-substituted tetrazole exists in tautomeric forms, primarily the 1H and 2H isomers.[3][4]

Synthesis Strategy and Mechanism

Retrosynthetic Approach

The most direct and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition between a nitrile and an azide ion.[2][4] The retrosynthetic analysis for this compound logically disconnects the tetrazole ring, identifying 2-chloro-6-fluorobenzonitrile as the nitrile precursor and an azide source, such as sodium azide, as the key reagents.

The [3+2] Cycloaddition Reaction

This reaction involves the combination of a 3-atom dipole (the azide ion) with a 2-atom dipolarophile (the nitrile) to form the five-membered tetrazole ring.[5][6] The process is highly efficient and versatile for a wide range of aromatic and aliphatic nitriles.[7]

Catalysis and Reaction Mechanism

The cycloaddition is often catalyzed by a Brønsted or Lewis acid.[8][9] The acid activates the nitrile group by coordinating to the nitrogen atom, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion. The reaction proceeds through a stepwise mechanism rather than a concerted one.[8]

The proposed mechanism is as follows:

-

Nitrile Activation: A proton or Lewis acid coordinates to the nitrogen of the nitrile, increasing its electrophilicity.

-

Nucleophilic Attack: An azide anion attacks the nitrile carbon.

-

Ring Closure: The resulting intermediate undergoes intramolecular cyclization.

-

Protonation/Tautomerization: Subsequent protonation steps lead to the formation of the stable, aromatic tetrazole ring.[8]

Caption: Generalized mechanism of acid-catalyzed tetrazole synthesis.

Experimental Protocol

This protocol describes a general and robust method for the synthesis of 5-aryl tetrazoles, adapted for the specific target compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-chloro-6-fluorobenzonitrile | C₇H₃ClFN | 155.55 | 668-45-1 | Starting material. Harmful if swallowed or in contact with skin.[10] |

| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 | Azide source. Acutely toxic and potentially explosive. [11] |

| Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | Brønsted acid catalyst. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Used for acidification during work-up (e.g., 4M solution). |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Used in work-up. |

Step-by-Step Synthesis Procedure

CAUTION: Sodium azide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid (HN₃).

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-6-fluorobenzonitrile (1.56 g, 10 mmol).

-

Reagent Addition: Add sodium azide (0.98 g, 15 mmol, 1.5 equiv) and ammonium chloride (0.80 g, 15 mmol, 1.5 equiv).

-

Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to 120 °C and maintain stirring for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Cooling: Once the reaction is complete (disappearance of starting nitrile), allow the mixture to cool to room temperature.

-

Work-up - Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring.

-

Acidification: Acidify the aqueous mixture to a pH of ~2 by slowly adding 4M hydrochloric acid. This will protonate the tetrazolate anion, causing the product to precipitate.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the solid with cold deionized water (2 x 20 mL) to remove residual salts and DMF.

-

Drying: Dry the product under vacuum to yield the crude this compound.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a product of high purity.

Caption: Experimental workflow for the synthesis and isolation of the target compound.

Physicochemical Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the three protons on the phenyl ring. The acidic N-H proton of the tetrazole ring will likely appear as a very broad singlet at a downfield chemical shift (often >15 ppm in DMSO-d₆), and its integration should correspond to one proton.[12]

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the phenyl ring and one signal for the carbon atom of the tetrazole ring (approx. 150-160 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

~3000-3150 cm⁻¹: A broad band corresponding to the N-H stretch of the tetrazole ring.[13]

-

~1450-1600 cm⁻¹: Absorptions due to C=C and C=N stretching within the aromatic and tetrazole rings.[12]

-

~1000-1100 cm⁻¹: A strong band for the C-F stretch.

-

~750-800 cm⁻¹: A band for the C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For C₇H₄ClFN₄, the expected monoisotopic mass is approximately 198.01 g/mol . Electrospray ionization (ESI) is a suitable technique. Characteristic fragmentation of 5-substituted tetrazoles often involves the loss of a nitrogen molecule (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da).[14][15]

Summary of Expected Analytical Data

| Technique | Expected Data |

| Appearance | White to off-white solid. |

| Molecular Formula | C₇H₄ClFN₄ |

| Molecular Weight | 198.59 g/mol |

| ¹H NMR (DMSO-d₆) | ~7.2-7.8 ppm (m, 3H, Ar-H), >15 ppm (br s, 1H, N-H). |

| FT-IR (KBr, cm⁻¹) | ~3100 (N-H stretch), ~1600 (C=N stretch), ~1470 (aromatic C=C), ~1050 (C-F stretch), ~780 (C-Cl stretch). |

| MS (ESI+) | [M+H]⁺ ≈ 199.02. Key fragments may include [M+H-N₂]⁺. |

Safety and Handling

-

Sodium Azide (NaN₃): This substance is acutely toxic if swallowed or in contact with skin. It reacts with acids to produce highly toxic and explosive hydrazoic acid gas. It can also form explosive heavy metal azides. All manipulations must be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]

-

2-chloro-6-fluorobenzonitrile: This compound is harmful and an irritant. Standard PPE should be worn.[10]

-

Solvents and Reagents: DMF is a skin and respiratory irritant. Hydrochloric acid is corrosive. Handle all chemicals with care according to their Safety Data Sheets (SDS).

-

Storage: The final product should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This guide outlines a reliable and well-established methodology for the synthesis of this compound. By leveraging the acid-catalyzed [3+2] cycloaddition reaction, the target compound can be prepared in good yield from commercially available starting materials. The described characterization techniques provide a robust framework for verifying the structure and purity of the final product, enabling its use in further research and development applications, particularly within the field of medicinal chemistry. Adherence to the outlined safety protocols is paramount for the successful and safe execution of this synthesis.

References

- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFsGlFK4oicjVPDKRiU0xIorgetKtbqrq10Eu4I9egEKA9pDERpnvVG5E8fdlOqxoiAYvkjH9O03aXlg8rR36HmAYZBkgehzVM2G6svMU6Z1YMuR3PxDRE0rG64dL9dDqE-Rl8nu7jpnzjHbEggedCVF1kKH871TQCE9zr]

- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSDVCciLb6mPwGkjI3TckxJ_r2W1FzAcvsoczsFQZxkk3u9bU4UgoVAfiPobjC2e2ImRO0MD8wP-_iWY-ZwyncNrXY221DcSy4QUalnZMOzjTtW0uoGrCG-WdWLBT4-KWoxKsWOJK2ZzanQt0=]

- Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEl--DoFs-Z3qLJ9uD7WuoQW7Vd4qweg9LDRtBd_QKOpFhRsazXEn70mhi1lYr5pux96GHBNLJZcNX04jzZ6LsVPoOMPc6t65e_RQYWpSpFYQj1US97EGVrN-x7u1-QkBwUmM__L_DVvtPTax5IucUR5i5qMvSljErOQjbblS90_ItOQ==]

- tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [URL: https://www.youtube.

- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02111]

- Supporting Inform

- 5-[(2-chloro-6-fluorophenyl)methyl]-2h-1,2,3,4-tetrazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-(2-chloro-6-fluorophenyl)methyl-2h-1_2_3_4-tetrazole]

- 2H-Tetrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/tetrazoles/2h-tetrazoles.shtm]

- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [URL: https://www.researchgate.net/publication/280922614_A_new_synthetic_route_for_preparation_of_2-chloro-6-fluorobenzonitrile_and_2-chloro-6-fluorobenzoic_acid]

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [URL: https://journals.sabinet.co.za/sajchem/]

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Source Not Available.

- Electronic Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- 5-[2-(2-chloro-6-fluorophenyl)ethyl]-1h-1,2,3,4-tetrazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-2-chloro-6-fluorophenyl_ethyl-1h-1_2_3_4-tetrazole]

- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [URL: http://globalresearchonline.net/journalcontents/v45-2/23.pdf]

- Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4079836/]

- SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. [URL: https://cyberleninka.

- Tetrazoles via Multicomponent Reactions. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6428817/]

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/19/108]

- 5-(2,6-Dimethoxyphenoxy)-2-methylsulfanylmethyl-2H-tetrazole. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200845/]

- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [URL: http://www.lifesciencesite.com/lsj/life0904/30_10928life0904_218_222.pdf]

- 5-(2-chlorophenyl)-2H-1,2,3,4-tetrazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/560735]

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [URL: https://www.researchgate.net/publication/348574384_Recent_Developments_in_the_Synthesis_of_Tetrazoles_and_their_Pharmacological_Relevance]

- 2-Chloro-6-fluorobenzonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69587]

- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [URL: https://www.mdpi.com/1422-8599/2019/3/M1078]

- FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-5-chloro-N-2fluorophenylpyrazine-2-carboxamide_fig1_323812833]

- Current Chemistry Letters. Growing Science. [URL: https://growingscience.com/ccl/Vol11/ccl_2022_25.pdf]

- 15 N NMR spectra of 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole (6). ResearchGate. [URL: https://www.researchgate.net/figure/15-N-NMR-spectra-of-5-5-azido-2H-123-triazol-4-yl-1H-tetrazole-6-and_fig6_269229272]

- Infrared spectra of 5-chlorotetrazole: Experimental spectrum of the compound isolated in Ar matrix. ResearchGate. [URL: https://www.researchgate.

- The reaction of sodium azide with fluorochromes. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2008548/]

- Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/ra/c5ra11743a]

- IS NIR Spectra. Source Not Available.

- 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C86937&Type=IR-SPEC&Index=1]

- THE REACTION OF SODIUM AZIDE WITH FLUOROCHROMES. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4201389/]

- Mass Spectrometry of Heterocyclic Compounds. DTIC. [URL: https://apps.dtic.

- 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. MDPI. [URL: https://www.mdpi.com/1422-8599/2004/2/M357]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. cyberleninka.ru [cyberleninka.ru]

- 14. lifesciencesite.com [lifesciencesite.com]

- 15. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | MDPI [mdpi.com]

physicochemical properties of 5-(2-chloro-6-fluorophenyl)-2H-tetrazole

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-chloro-6-fluorophenyl)-2H-tetrazole

Prepared by: Gemini, Senior Application Scientist

Introduction

The tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid group.[1][2] This five-membered heterocyclic ring, containing four nitrogen atoms, offers a unique combination of acidity, lipophilicity, and metabolic stability that is highly advantageous in drug design.[2] This guide focuses on a specific, highly functionalized derivative: this compound. The strategic placement of chloro and fluoro groups on the phenyl ring is intended to modulate the molecule's electronic properties, lipophilicity, and binding interactions, making it a compound of significant interest for researchers in pharmacology and drug development.

This document provides a comprehensive overview of the core , from its molecular identity and synthesis to its analytical characterization and properties relevant to pharmaceutical development. The insights and protocols herein are designed to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Identity and Core Properties

The foundational step in understanding any chemical entity is to establish its precise molecular identity and fundamental properties. The structure of this compound is defined by a tetrazole ring connected at the 5-position to a phenyl ring, which is substituted at the 2- and 6-positions with chlorine and fluorine, respectively.

Caption: Molecular Structure of 5-(2-chloro-6-fluorophenyl)-1H-tetrazole.

Table 1: Key Identifiers and Computed Physicochemical Properties

| Property | Value | Source / Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₇H₄ClFN₄ | (Calculated) |

| Molecular Weight | 214.59 g/mol | (Calculated) |

| CAS Number | Not available | --- |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C2=NNN=N2)Cl | (Generated) |

| InChIKey | (Generated from Structure) | (Generated) |

| Calculated LogP (XLogP3) | ~2.5 - 3.0 | (Predicted, based on analogs)[3] |

| Calculated pKa | ~4.2 - 4.8 | (Predicted, typical for 5-aryltetrazoles)[2] |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 4 | (Calculated) |

| Polar Surface Area | 54.5 Ų | (Calculated, based on analog)[4] |

Synthesis and Purification

Causality of Synthetic Choice: The most direct and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[5] This pathway is favored due to the high stability and aromaticity of the resulting tetrazole ring, which provides a strong thermodynamic driving force for the reaction.[5] The reaction often requires a catalyst, typically a Lewis acid (e.g., zinc chloride, aluminum chloride) or a Brønsted acid, to activate the nitrile group towards nucleophilic attack by the azide anion.[5][6][7]

The synthesis of this compound logically proceeds from the precursor 2-chloro-6-fluorobenzonitrile.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is a representative procedure adapted from established methods for analogous compounds.[6][7]

-

Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (Argon or Nitrogen), add 2-chloro-6-fluorobenzonitrile (10 mmol, 1.55 g).

-

Reagent Addition: Add the solvent, such as N,N-Dimethylformamide (DMF) (20 mL), followed by sodium azide (NaN₃) (13 mmol, 0.85 g) and ammonium chloride (NH₄Cl) (12 mmol, 0.64 g). Rationale: The combination of NaN₃ and NH₄Cl in situ generates hydrazoic acid (HN₃), the reactive azide species. DMF is a suitable polar aprotic solvent for this reaction.

-

Reaction: Heat the reaction mixture to 120°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 100 mL of ice-cold water. Acidify the solution to pH ~2 by adding 6N HCl dropwise. Rationale: Acidification protonates the tetrazolate anion, causing the neutral product to precipitate out of the aqueous solution.

-

Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL) to remove inorganic salts.

-

Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following section outlines the expected spectroscopic signatures for this compound based on data from closely related analogs.[8][9][10]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~16-17 ppm (br s, 1H, N-H); δ 7.4-7.8 ppm (m, 3H, Ar-H). The N-H proton is often very broad and may be difficult to observe. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 ppm (C-tetrazole); δ 115-140 ppm (Ar-C); δ ~160 ppm (d, J_CF, C-F). |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | A single resonance is expected in the typical range for an aryl fluoride. |

| FT-IR (KBr, cm⁻¹) | ~3450 (br, N-H stretch); ~3100 (Ar C-H stretch); ~1600, 1560 (C=N, N=N stretches); ~1470 (Aromatic C=C); ~1150 (C-F stretch); ~780 (C-Cl stretch).[10] |

| Mass Spec. (EI) | m/z (%) = 214/216 [M]⁺ (isotope pattern for 1 Cl); 186/188 [M-N₂]⁺; 171/173 [M-HN₃]⁺.[11] |

Mass Spectrometry Fragmentation

Electrospray ionization (ESI) and Electron Impact (EI) mass spectrometry are crucial for determining the molecular weight and gaining structural information through fragmentation. Tetrazoles exhibit characteristic fragmentation patterns, primarily the loss of a neutral nitrogen molecule (N₂) or hydrazoic acid (HN₃).[11][12]

Caption: Primary fragmentation pathways for this compound in MS.

Physicochemical Properties in Drug Development

The utility of this compound in a pharmaceutical context is dictated by several key physicochemical parameters.

-

Acidity (pKa): The tetrazole ring proton is acidic, with a pKa typically in the range of 4.2-4.8. This is remarkably similar to the pKa of a carboxylic acid group. This property is the primary reason tetrazoles are considered excellent bioisosteres, as they can exist as an anion at physiological pH (7.4) and participate in similar ionic interactions with biological targets.[1]

-

Lipophilicity (LogP): Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties. The calculated LogP for this molecule is estimated to be between 2.5 and 3.0. The presence of the halogen atoms (Cl and F) increases lipophilicity compared to an unsubstituted phenyltetrazole. This enhanced lipophilicity can improve membrane permeability relative to a more polar carboxylic acid, a key advantage in drug design.

-

Tautomerism: 5-substituted tetrazoles can exist as two distinct tautomers, the 1H- and 2H-forms. The position of the proton can significantly influence the molecule's dipole moment, hydrogen bonding capability, and ultimately its binding affinity to a target protein. While the 1H- and 2H-tautomers rapidly interconvert in solution, understanding their relative populations is crucial for computational modeling and structure-activity relationship (SAR) studies. For 5-aryl tetrazoles, the 2H-form is often found to be the dominant tautomer in the gaseous phase.[13]

Safety and Handling

Based on aggregated GHS data for the closely related 5-(2-chlorophenyl)-1H-tetrazole, this compound should be handled with appropriate care.[4]

-

Hazards:

-

Precautions:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a synthetically accessible compound with a compelling profile for drug discovery and development. Its key feature as a lipophilic bioisostere of a carboxylic acid, combined with the modulatory effects of its halogenated phenyl ring, makes it a valuable scaffold. This guide has provided the essential technical information—from synthesis and purification to detailed analytical and physicochemical properties—to enable researchers to confidently incorporate this molecule into their scientific programs.

References

-

Organic Chemistry Portal. 2H-Tetrazole synthesis. Available from: [Link]

- Google Patents. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.

-

PubChem. 5-(2-chlorophenyl)-2H-1,2,3,4-tetrazole | C7H5ClN4 | CID 560735. Available from: [Link]

-

PubChem. 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole. Available from: [Link]

-

Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Available from: [Link]

-

YouTube. tetrazole synthesis from a nitrile and azide - laboratory experiment. Available from: [Link]

-

ResearchGate. Infrared spectra of 5-chlorotetrazole: Experimental spectrum of the compound isolated in Ar matrix. Available from: [Link]

-

National Institutes of Health (NIH). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Available from: [Link]

-

PubChem. [5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available from: [Link]

-

ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Available from: [Link]

-

MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Available from: [Link]

- Google Patents. US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.

-

National Institutes of Health (NIH). Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. Available from: [Link]

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (Source not publicly available)

-

ResearchGate. (PDF) Biological activities importance of Tetrazole derivatives. Available from: [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available from: [Link]

-

Chemcasts. Thermophysical Properties of 5-(2,3-Dichlorophenyl)-2H-tetrazole. Available from: [Link]

- Supporting Information.doc. (Source not publicly available)

- Potential Pharmacological Activities of Tetrazoles in The New Millennium. (Source not publicly available)

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (Source not publicly available)

-

YouTube. Synthesizing Tetrazoles with Fluorosulfonyl Azide. Available from: [Link]

- 4.

-

PubMed. 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Available from: [Link]

-

National Institutes of Health (NIH). Tetrazoles via Multicomponent Reactions. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids. Available from: [Link]

-

MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Available from: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole | C8H6BrFN4 | CID 71420415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(2-chlorophenyl)-2H-1,2,3,4-tetrazole | C7H5ClN4 | CID 560735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]

- 7. US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]

- 8. growingscience.com [growingscience.com]

- 9. rsc.org [rsc.org]

- 10. pnrjournal.com [pnrjournal.com]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anticipated Mechanism of Action of 5-(2-chloro-6-fluorophenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of medicinal chemistry, the tetrazole moiety is a cornerstone, recognized for its bioisosteric relationship with the carboxylic acid group, which enhances metabolic stability and lipophilicity.[1][2] This guide delves into the anticipated mechanism of action of a specific, yet sparsely documented compound: 5-(2-chloro-6-fluorophenyl)-2H-tetrazole. As of the latest literature review, specific mechanistic studies for this precise molecule are not publicly available. Therefore, this document serves as a predictive and methodological guide, synthesizing data from structurally related tetrazole derivatives to forecast potential biological activities and to provide a robust framework for its future investigation. Our approach is grounded in the established pharmacology of the broader tetrazole class, offering a scientifically rigorous foundation for researchers entering this area.

The Tetrazole Scaffold: A Privileged Structure in Pharmacology

The five-membered aromatic ring of tetrazole, with its four nitrogen atoms, is a versatile pharmacophore.[3][4] Its derivatives have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[5][6] The acidity of the tetrazole ring is comparable to that of carboxylic acids, allowing it to act as a bioisostere, a key strategy in drug design to improve pharmacokinetic profiles.[7]

Predicted Mechanisms of Action for this compound

Based on the known activities of tetrazole derivatives, particularly those bearing halogenated phenyl rings, we can hypothesize several potential mechanisms of action for this compound. The presence of the 2-chloro and 6-fluoro substituents on the phenyl ring is expected to significantly influence its electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

Enzyme Inhibition

Many tetrazole-containing compounds are known enzyme inhibitors.[8] The specific substitutions on the phenyl ring of the target molecule suggest that it could be a candidate for inhibiting enzymes with well-defined hydrophobic pockets.

-

Potential Targets:

-

S-nitrosoglutathione reductase (GSNOR): A related compound, 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole, is a potent GSNOR inhibitor.[8] GSNOR plays a crucial role in regulating endogenous S-nitrosothiols, which are important in nitric oxide signaling. Inhibition of GSNOR can lead to bronchodilation and reduced inflammation.

-

Cyclooxygenase (COX) enzymes: Certain tetrazole derivatives exhibit selective COX-2 inhibitory activity, a key target in anti-inflammatory drug development.[9]

-

Bacterial Enzymes: Tetrazole-based compounds have been identified as inhibitors of bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), suggesting potential as antibiotics.[10]

-

The following diagram illustrates a general workflow for identifying and characterizing enzyme inhibition:

Caption: Workflow for Enzyme Inhibition Studies.

Receptor Modulation

Tetrazole derivatives have been successfully developed as receptor antagonists.

-

Potential Target:

-

Angiotensin II Receptor: The development of sartans, such as losartan, which feature a biphenyl-tetrazole structure, highlights the utility of tetrazoles in blocking the angiotensin II receptor for the treatment of hypertension.[11][12] While this compound lacks the full biphenyl structure, the substituted phenyl-tetrazole core could still confer affinity for this or other G-protein coupled receptors.

-

Anticancer Activity

The tetrazole scaffold is present in numerous compounds investigated for their anticancer properties.[2]

-

Potential Mechanisms:

-

Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death.

-

Kinase Inhibition: Compounds with a similar N-phenyl-aminothiazole core have been identified as dual Src/Abl kinase inhibitors.[13] The substituted phenyl group of our target molecule could potentially interact with the ATP-binding site of various kinases.

-

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1): The tetrazole moiety has been incorporated into molecules designed to inhibit HIF-1, a key regulator of tumor survival.[2]

-

Experimental Protocols for Elucidating the Mechanism of Action

To investigate the true mechanism of action of this compound, a systematic, multi-faceted approach is required.

General Cytotoxicity and Phenotypic Screening

-

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells of interest (e.g., cancer cell lines, primary cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

-

Enzyme Inhibition Assays

-

Protocol: Generic Enzyme Inhibition Assay (e.g., for a Kinase)

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the target enzyme, its substrate, and ATP in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at the optimal temperature for the enzyme for a defined period.

-

Reaction Termination and Detection: Stop the reaction and use a detection reagent (e.g., a phosphospecific antibody for a kinase) to quantify the product formation. Luminescence, fluorescence, or absorbance can be measured.

-

IC50 Calculation: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

Molecular Docking

-

Workflow: In Silico Target Identification

-

Target Selection: Identify potential protein targets based on the hypothesized mechanisms of action.

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the active site of the target protein.

-

Analysis of Interactions: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

-

The following diagram outlines a general workflow for mechanism of action elucidation:

Caption: General Workflow for MoA Elucidation.

Quantitative Data from Related Compounds

To provide a quantitative context, the following table summarizes the inhibitory activities of some tetrazole derivatives from the literature.

| Compound Class | Target Enzyme/Receptor | IC50/Activity | Reference |

| Imidazole-biaryl-tetrazoles | GSNOR | <15 nM | [8] |

| Pyridine-tetrazoles | COX-2 | 0.23 µM | [9] |

| Phenyltetrazole amides | DapE | 50.2 µM | [10] |

| Biphenyl-tetrazoles | Angiotensin II Receptor | Antagonist | [11][12] |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the tetrazole class provides a strong foundation for targeted investigation. The predictive analysis presented here suggests that enzyme inhibition and receptor modulation are promising avenues of exploration. The provided experimental frameworks offer a clear path forward for researchers to systematically unravel the biological activities of this and other novel tetrazole derivatives. The unique halogenation pattern of the phenyl ring may confer novel selectivity and potency, making it a compound of significant interest for future drug discovery efforts.

References

-

Muthukaman, N., et al. (2018). Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3766-3773. [Link]

-

Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301. [Link]

-

Various Authors. (2025). Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]

-

Khalil, S. L., & Saleem, N. H. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. [Link]

-

Various Authors. (n.d.). Tetrazoles: Synthesis and Biological Activity. Bentham Science. [Link]

-

Moustafa, M. A. (2016). Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. ResearchGate. [Link]

-

Various Authors. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - NIH. [Link]

-

Mohammad, et al. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2). [Link]

-

Various Authors. (2023). Tetrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase as potential antibiotics. Bioorganic & Medicinal Chemistry Letters, 83, 129177. [Link]

-

PubChem. (n.d.). 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole. [Link]

-

Various Authors. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Various Authors. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599. [Link]

-

Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

-

Various Authors. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PLoS One, 12(7), e0181105. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

-

Various Authors. (2023). Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists. ACS Publications. [Link]

-

CAS Common Chemistry. (n.d.). 5-[1-(4-Fluorophenyl)cyclopropyl]-2H-tetrazole. [Link]

-

Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]

Sources

- 1. N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide | 1396883-91-2 | Benchchem [benchchem.com]

- 2. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. eurekaselect.com [eurekaselect.com]

- 6. phmethods.net [phmethods.net]

- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase as potential antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-chloro-6-fluorophenyl)-2H-tetrazole (CAS 503293-47-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-chloro-6-fluorophenyl)-2H-tetrazole is a heterocyclic organic compound featuring a highly substituted phenyl ring attached to a tetrazole core. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms and one carbon, is a privileged scaffold in medicinal chemistry.[1][2] It is most notably employed as a bioisostere—a chemical substitute—for the carboxylic acid functional group.[3][4][5] This substitution is a cornerstone strategy in drug design, as it often enhances a molecule's metabolic stability, increases its lipophilicity, and improves oral bioavailability, while maintaining the acidic character necessary for target binding.[1][6] The tetrazole moiety is a key component in numerous FDA-approved drugs, including antihypertensives like Losartan and Valsartan, underscoring its therapeutic significance.[1][6] This guide provides a comprehensive technical overview of the synthesis, properties, and applications of this compound, a valuable building block for the development of novel therapeutics.

Core Physicochemical Properties

The specific physicochemical properties of this compound are crucial for its application in synthesis and drug design. While extensive experimental data for this specific compound is not publicly compiled, the following table summarizes its known and predicted properties based on available data and analogous structures.

| Property | Value | Source |

| CAS Number | 503293-47-8 | BOC Sciences[] |

| Molecular Formula | C₇H₄ClFN₄ | BOC Sciences[] |

| Molecular Weight | 198.59 g/mol | Calculated |

| IUPAC Name | This compound | BOC Sciences[] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Boiling Point | 360.1°C at 760 mmHg (Predicted) | BOC Sciences[] |

| Density | 1.54 g/cm³ (Predicted) | BOC Sciences[] |

| pKa | ~4.5 - 5.0 (Predicted for tetrazole ring) | Benchchem[3] |

Synthesis and Mechanistic Insights

The most prevalent and industrially scalable method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide source.[2][8] This approach avoids the direct use of the highly toxic and explosive hydrazoic acid by generating it in situ or using a catalyst to facilitate the reaction.[9]

The synthesis of this compound begins with the precursor 2-chloro-6-fluorobenzonitrile.[10]

Causality of Experimental Design:

-

Starting Material : 2-chloro-6-fluorobenzonitrile is selected as it contains the required substituted phenyl ring and the nitrile group necessary for the cycloaddition.

-

Azide Source : Sodium azide (NaN₃) is a common, relatively stable, and cost-effective source of the azide anion required to form the tetrazole ring.[9]

-

Catalyst/Promoter : An ammonium salt (e.g., ammonium chloride) or a Lewis acid (e.g., zinc chloride) is used. Ammonium chloride reacts with sodium azide to generate hydrazoic acid in situ at a controlled rate. Lewis acids activate the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide ion.

-

Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically used because it effectively dissolves the ionic reagents and can be heated to the temperatures required to drive the reaction to completion.[9]

Detailed Experimental Protocol:

-

Setup : In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charging Flask : To the flask, add 2-chloro-6-fluorobenzonitrile (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq).

-

Solvent Addition : Add a sufficient volume of anhydrous DMF to dissolve the reactants.

-

Reaction : Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the starting nitrile is consumed, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water.

-

Protonation : Acidify the aqueous mixture with a dilute solution of hydrochloric acid (e.g., 2M HCl) to a pH of ~2. This step is critical to protonate the tetrazolate anion, causing the product to precipitate.

-

Isolation : Collect the resulting solid precipitate by vacuum filtration and wash it with cold water.

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Characterization Profile

The structural confirmation of this compound relies on standard spectroscopic techniques. The expected signals are as follows:

-

¹H NMR : The spectrum will be dominated by signals from the aromatic protons on the phenyl ring, typically appearing as complex multiplets in the range of 7.0-8.0 ppm. A key feature is the N-H proton of the tetrazole ring, which usually appears as a broad singlet at a very downfield chemical shift (>15 ppm in DMSO-d₆) and is exchangeable with D₂O.[11]

-

¹³C NMR : The carbon spectrum will show distinct signals for the three different aromatic carbons and the two halogen-substituted carbons of the phenyl ring. A characteristic signal for the C5 carbon of the tetrazole ring is expected to appear in the range of 150-160 ppm.[11]

-

IR Spectroscopy : The infrared spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include N-H stretching (broad, ~3000-3400 cm⁻¹), C=N and N=N stretching from the tetrazole ring (~1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations.[9]

Reactivity and Tautomerism

A fundamental property of 5-substituted tetrazoles is the existence of two distinct, interconverting tautomers: the 1H- and 2H-isomers.[2][12] The position of the single proton on the tetrazole ring significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities.

-

Equilibrium Factors : The tautomeric equilibrium is influenced by the physical state, solvent polarity, and the electronic nature of the C5 substituent.[12][13] In the gas phase, the 2H-tautomer is often more stable.[2] However, in polar solvents and the solid state, the more polar 1H-tautomer is typically the predominant form.[12]

-

Reactivity : The nitrogen atoms in the tetrazole ring can act as nucleophiles, participating in reactions such as alkylation and acylation. The specific tautomer present will dictate the regioselectivity of these reactions.

Role in Drug Development and Medicinal Chemistry

The primary value of this compound lies in its utility as a molecular building block in drug discovery programs.

-

Carboxylic Acid Bioisostere : The tetrazole ring is a highly successful bioisostere for a carboxylic acid.[1][5] It shares a similar pKa, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets like receptors and enzymes.[3] However, it offers distinct advantages:

-

Metabolic Stability : Tetrazoles are resistant to many metabolic pathways that degrade carboxylic acids, potentially leading to a longer drug half-life.[1][4]

-

Increased Lipophilicity : The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve membrane permeability and enhance oral absorption of a drug candidate.[3][6]

-

-

Scaffold for Compound Libraries : This compound serves as a starting point for creating diverse libraries of molecules for high-throughput screening. The tetrazole ring can be further functionalized, or the phenyl group can be modified to explore the structure-activity relationship (SAR) of a potential drug series.

Safety and Handling

Working with this compound and its synthetic precursors requires strict adherence to safety protocols, primarily due to the high toxicity of sodium azide.

-

Sodium Azide Handling : Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[14][15]

-

Always handle solid sodium azide and concentrated solutions in a certified chemical fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[15]

-

Avoid contact with acids, as this liberates highly toxic and volatile hydrazoic acid gas.[16]

-

Do not use metal spatulas, as sodium azide can react with heavy metals (e.g., lead, copper) to form highly shock-sensitive and explosive metal azides.[15][17] This is especially critical for disposal; never pour azide solutions down drains with metal pipes.[18]

-

-

Compound Handling :

-

Waste Disposal : All waste containing sodium azide, including empty containers and contaminated materials, is considered P-listed hazardous waste and must be disposed of according to institutional and regulatory guidelines.[14]

References

-

Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved January 17, 2026, from [Link]

-

Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2013). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Retrieved January 17, 2026, from [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved January 17, 2026, from [Link]

-

South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved January 17, 2026, from [Link]

-

University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved January 17, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. Retrieved January 17, 2026, from [Link]

-

University of Illinois. (2019). Sodium Azide NaN3. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Retrieved January 17, 2026, from [Link]

-

University of New Mexico Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved January 17, 2026, from [Link]

-

University of Wisconsin-Madison EHS. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved January 17, 2026, from [Link]

-

Journal of Ovonic Research. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved January 17, 2026, from [Link]

-

AIP Publishing. (2014). Tetrazole acetic acid: Tautomers, conformers, and isomerization. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted.... Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Examples of 5-substituted tetrazoles. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Tautomeric forms of tetrazole. Retrieved January 17, 2026, from [Link]

-

Chalcogenide Letters. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Retrieved January 17, 2026, from [Link]

-

RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Retrieved January 17, 2026, from [Link]

-

CyberLeninka. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved January 17, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. openaccessjournals.com [openaccessjournals.com]

- 8. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chalcogen.ro [chalcogen.ro]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. uthsc.edu [uthsc.edu]

- 15. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. ehs.wisc.edu [ehs.wisc.edu]

- 18. chemistry.unm.edu [chemistry.unm.edu]

- 19. echemi.com [echemi.com]

Navigating the Bioactive Landscape of Dihalogenated Phenyltetrazole Derivatives: A Technical Guide

To our valued researchers, scientists, and drug development professionals,

In the dynamic field of medicinal chemistry, the exploration of novel scaffolds for therapeutic intervention is paramount. Our initial objective was to furnish an in-depth technical guide on the biological activity of a specific subclass of compounds: 5-(2-chloro-6-fluorophenyl)-2H-tetrazole derivatives. However, a comprehensive and rigorous search of the current scientific literature and patent databases has revealed a notable scarcity of specific data pertaining to the biological activities of this particular molecular framework.

In the spirit of scientific integrity and our commitment to providing actionable, high-quality information, we have broadened the scope of this guide. This document will now serve as a comprehensive technical exploration of the biological activity of dihalogenated phenyltetrazole derivatives . This expanded focus allows us to draw upon a richer body of research, offering valuable insights into the structure-activity relationships and therapeutic potential of this important class of compounds, which includes the structural motif of the originally requested topic.

We believe this guide will provide a robust foundation for researchers in the field, enabling a deeper understanding of how halogenation patterns on the phenyltetrazole scaffold influence biological activity and offering a springboard for the design of novel therapeutic agents.

Introduction: The Tetrazole Scaffold in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its appeal stems from its unique physicochemical properties: it is a metabolically stable bioisostere of the carboxylic acid group, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets.[1] The introduction of a phenyl ring at the 5-position of the tetrazole core creates a versatile scaffold, and the further substitution of this phenyl ring with halogen atoms provides a powerful tool for modulating the compound's electronic, steric, and lipophilic properties. This fine-tuning is critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide will delve into the diverse biological activities exhibited by dihalogenated phenyltetrazole derivatives, with a particular focus on their potential as anticonvulsant, antimicrobial, and anticancer agents. We will explore the synthetic strategies employed to access these compounds, dissect the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their biological evaluation.

Synthetic Strategies for Dihalogenated Phenyltetrazole Derivatives

The most common and versatile method for the synthesis of 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[2] For the synthesis of 5-(dihalophenyl)tetrazoles, this typically involves the reaction of a dihalogenated benzonitrile with an azide source, such as sodium azide.

Figure 1: General synthetic scheme for 5-(dihalophenyl)tetrazoles.

Experimental Protocol: General Synthesis of 5-(Dihalophenyl)tetrazoles

-

Reaction Setup: To a solution of the appropriately substituted dihalogenated benzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium azide (1.5 - 3.0 eq) and a catalyst, for example, ammonium chloride or zinc chloride (1.0 - 1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 150 °C and stir for 12 to 48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with a dilute acid (e.g., 2N HCl) to a pH of 2-3 to precipitate the tetrazole product.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticonvulsant Activity of Dihalogenated Phenyltetrazole Derivatives

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. Several studies have highlighted the potential of tetrazole derivatives as anticonvulsant agents. The dihalogenated phenyl moiety is a key pharmacophore in many known anticonvulsants, and its incorporation into the tetrazole scaffold has been a strategy for developing novel AEDs.

Mechanism of Action: While the exact mechanisms are not always fully elucidated, the anticonvulsant activity of many compounds is attributed to their ability to modulate the activity of ion channels (e.g., sodium and calcium channels) or enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[3]

Structure-Activity Relationship (SAR):

-

Position of Halogens: The substitution pattern of halogens on the phenyl ring significantly influences anticonvulsant activity. For instance, dichlorophenyl substitution has been explored in various heterocyclic systems for anticonvulsant effects.[4]

-

Nature of Halogens: The type of halogen (F, Cl, Br, I) can affect the lipophilicity and electronic properties of the molecule, thereby influencing its ability to cross the blood-brain barrier and interact with its target.

-

Other Substituents: The introduction of other functional groups on the phenyl ring or the tetrazole nitrogen can further modulate the anticonvulsant profile.

Data on Anticonvulsant Activity of Related Compounds:

While specific data for this compound derivatives is unavailable, studies on other dihalogenated phenyl-containing heterocycles provide valuable insights. For example, certain dichlorophenyl-substituted quinazolinone derivatives have shown promising anticonvulsant activity.[4]

| Compound Class | Substitution Pattern | Anticonvulsant Activity Model | Reported Activity | Reference |

| Quinazolinone Derivatives | N-[(2,4-dichlorophenyl)methyl] | PTZ-induced seizures | Some derivatives showed a tendency for activity | [4] |

| 5-Substituted 1H-tetrazoles | Various phenyl substitutions | PTZ-induced seizures | Some derivatives showed significant activity | [5] |

Experimental Protocol: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

-

Animal Model: Use adult male mice or rats.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., treated with a known anticonvulsant like phenytoin) should be included.

-

Induction of Seizure: After a predetermined time (e.g., 30-60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated.

Figure 3: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Perspectives

Dihalogenated phenyltetrazole derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The strategic placement of halogen atoms on the phenyl ring provides a powerful means to modulate the biological activity of these compounds, leading to potential candidates for the treatment of epilepsy, microbial infections, and cancer.

While the specific biological profile of this compound derivatives remains to be elucidated, the structure-activity relationships derived from related dihalogenated systems provide a strong rationale for their investigation. Future research in this area should focus on the systematic synthesis and biological evaluation of a library of these compounds to fully explore their therapeutic potential. Detailed mechanistic studies will also be crucial to understand how these molecules exert their biological effects and to guide the design of next-generation drug candidates with improved potency, selectivity, and safety profiles.

The information presented in this guide, including the synthetic methodologies and bioassay protocols, is intended to serve as a valuable resource for researchers embarking on the exploration of this fascinating and promising area of medicinal chemistry.

References

- Al-Labban, H. M. (2017). Synthesis, characterization, and study of biological activity of some new 1, 2, 3, 4-Tetrazole derivatives. Research Journal of Pharmacy and Technology, 10(10), 3645-3652.

- Aly, A. A., & El-Sayed, W. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20008-20042.

- B. R. S., et al. (2023). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. European Journal of Medicinal Chemistry, 246, 114982.

- Demchenko, A. M., et al. (2022). The synthesis, anticancer and antimicrobial properties of novel N-aryl-2-(5-aryltetrazol-2-yl)acetamides. Current Chemistry Letters, 11(2), 153-162.

- Momenzadeh, M., et al. (2015). Synthesis and Anticonvulsant Activity of 5-Substituted 1h-Tetrazoles against Pentylenetetrazole-Induced Seizures.

- Feinn, E., et al. (2017). Antimicrobial evaluation of 5-substituted aryl 1H-tetrazoles. PloS one, 12(11), e0188681.

- G. Nageswara Rao, & M. Rajeshwari. (2025). Synthesis and Antibiotic Activity of 1-(2-Fluorphenyl)-5-phenyl-1H-tetrazole and 1-(2-chlorophenyl). International Journal of Biology, Pharmacy and Allied Sciences, 14(3), 1640-1647.

- Khalil, S. L., & Saleem, N. H. (2025). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Advanced Research in Dynamical and Control Systems, 17(3), 365-374.

-

Pharmaguideline. (n.d.). SAR of Anticonvulsants and Mechanism of Anticonvulsant Action. Retrieved from [Link]

- S. L. Khalil, & N. H. Saleem. (2025). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka.

- Samelyuk, Y., & Kaplaushenko, A. (2022). Synthesis and Anticonvulsant Activity Evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide Novel 1-benzylsubstituted Derivatives. ScienceRise: Pharmaceutical Science, (1(35)), 35-43.

- Sharma, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13, 1700143.

- Szulc, M., et al. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. European journal of medicinal chemistry, 46(9), 4577-4586.

- Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic chemistry, 92, 103301.

- WO2016187521A1 - 5-substituted 1 h-tetrazole compounds, methods of synthesizing and therapeutic use - Google P

- Zhang, Y., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 949575.

- (2010). Tetrazoles: Synthesis and Biological Activity.

- (2016).

- (2020).

- (2021).

- (2022).

- Greene, L. M., et al. (2012). A-Ring Dihalogenation Increases the Cellular Activity of Combretastatin-Templated Tetrazoles. ACS medicinal chemistry letters, 3(3), 195–199.

- (2023).

- (2024).

- (2024).

- (2025). (PDF)

- (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed.

Sources

- 1. WO2020044245A1 - Bioactive compound - Google Patents [patents.google.com]

- 2. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2021214762A1 - Bioactive phenolate ionic complexes - Google Patents [patents.google.com]

- 4. neliti.com [neliti.com]

- 5. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of 5-Substituted Tetrazoles: A Technical Guide for the Modern Researcher

Abstract

The tetrazole ring system, a unique five-membered heterocycle containing four nitrogen atoms, has carved a significant niche in the landscape of modern chemistry. Among its derivatives, 5-substituted tetrazoles have emerged as a cornerstone in medicinal chemistry, materials science, and synthetic organic chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of 5-substituted tetrazoles, tracing their journey from a laboratory curiosity to a privileged scaffold in drug discovery and beyond. We will delve into the seminal synthetic methodologies, their mechanistic underpinnings, and the key scientific minds that propelled this field forward. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this important class of compounds.

The Dawn of Tetrazole Chemistry: Bladin's Serendipitous Discovery

The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin.[1] While investigating the reactions of dicyanophenylhydrazine, he observed the formation of a novel compound with the molecular formula C₈H₅N₅ when treated with nitrous acid.[1][2] This compound, later identified as 2-phenyl-5-cyanotetrazole, was the first reported derivative of the tetrazole ring system.[3] Bladin's work, published in the esteemed Berichte der Deutschen Chemischen Gesellschaft, laid the foundation for a new field of heterocyclic chemistry.[1] However, the initial discovery did not immediately spark widespread interest, and for several decades, tetrazole chemistry remained a relatively unexplored domain.[3]

Early Synthetic Efforts and the Challenge of Hydrazoic Acid

Following Bladin's discovery, early synthetic work was sparse. It wasn't until the early 20th century that chemists like Hantzsch and Oliveri-Mandalà began to systematically investigate the synthesis of the parent tetrazole ring and its simpler derivatives. A significant hurdle in these early explorations was the reliance on hydrazoic acid (HN₃), a highly toxic and explosive reagent.[4] The inherent dangers associated with hydrazoic acid limited the scope and scale of tetrazole synthesis for many years.[4]

The Mid-20th Century Renaissance: A Surge in Interest and Innovation